molecular formula C19H32N6O11 B144685 Aspartyl-seryl-aspartyl-glycyl-lysine CAS No. 125464-46-2

Aspartyl-seryl-aspartyl-glycyl-lysine

Cat. No. B144685
M. Wt: 520.5 g/mol
InChI Key: YTXBJGMYOPYBAT-BJDJZHNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aspartyl-seryl-aspartyl-glycyl-lysine (ASDGLK) is a peptide sequence that has been extensively studied for its potential applications in various fields of research. This peptide sequence is composed of five amino acids, namely aspartic acid, serine, glycine, lysine, and aspartic acid. The unique composition of ASDGLK makes it an interesting molecule to study, as it has been shown to have several biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of Aspartyl-seryl-aspartyl-glycyl-lysine is not fully understood. However, it has been shown to interact with integrins, which are transmembrane receptors that play a crucial role in cell adhesion and signaling. Aspartyl-seryl-aspartyl-glycyl-lysine has been shown to inhibit integrin-mediated cell adhesion and migration. Additionally, Aspartyl-seryl-aspartyl-glycyl-lysine has been shown to induce apoptosis in cancer cells by activating the caspase cascade.

Biochemical And Physiological Effects

Aspartyl-seryl-aspartyl-glycyl-lysine has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, Aspartyl-seryl-aspartyl-glycyl-lysine has been shown to modulate the immune response by regulating the production of cytokines. Aspartyl-seryl-aspartyl-glycyl-lysine has also been shown to have anti-inflammatory effects. Furthermore, Aspartyl-seryl-aspartyl-glycyl-lysine has been shown to promote the differentiation of osteoblasts, which are cells responsible for bone formation.

Advantages And Limitations For Lab Experiments

One of the advantages of using Aspartyl-seryl-aspartyl-glycyl-lysine in lab experiments is its stability. Aspartyl-seryl-aspartyl-glycyl-lysine is a stable peptide sequence that can be easily synthesized and purified. Additionally, Aspartyl-seryl-aspartyl-glycyl-lysine can be easily conjugated to various drugs and used as a carrier to target specific cells or tissues. However, one of the limitations of using Aspartyl-seryl-aspartyl-glycyl-lysine in lab experiments is its cost. The synthesis and purification of Aspartyl-seryl-aspartyl-glycyl-lysine can be expensive, which may limit its use in some research applications.

Future Directions

There are several future directions for the study of Aspartyl-seryl-aspartyl-glycyl-lysine. One direction is the development of Aspartyl-seryl-aspartyl-glycyl-lysine-based drug delivery systems for targeted therapy. Another direction is the study of the mechanism of action of Aspartyl-seryl-aspartyl-glycyl-lysine and its interaction with integrins. Additionally, the study of the potential use of Aspartyl-seryl-aspartyl-glycyl-lysine in tissue engineering and regenerative medicine is an exciting area of research. Finally, the development of more cost-effective methods for the synthesis and purification of Aspartyl-seryl-aspartyl-glycyl-lysine would make it more accessible for researchers to study.

Synthesis Methods

Aspartyl-seryl-aspartyl-glycyl-lysine can be synthesized using solid-phase peptide synthesis (SPPS) methods. SPPS involves building a peptide chain one amino acid at a time, starting from the C-terminus. The synthesis of Aspartyl-seryl-aspartyl-glycyl-lysine involves the coupling of the aspartic acid, serine, glycine, lysine, and aspartic acid residues in the correct order. Once the peptide chain is synthesized, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

Aspartyl-seryl-aspartyl-glycyl-lysine has been studied for its potential applications in various fields of research. One of the most promising applications of Aspartyl-seryl-aspartyl-glycyl-lysine is in drug delivery systems. Aspartyl-seryl-aspartyl-glycyl-lysine can be conjugated to various drugs and used as a carrier to target specific cells or tissues. Aspartyl-seryl-aspartyl-glycyl-lysine has also been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, Aspartyl-seryl-aspartyl-glycyl-lysine has been studied for its potential use in tissue engineering and regenerative medicine.

properties

CAS RN

125464-46-2

Product Name

Aspartyl-seryl-aspartyl-glycyl-lysine

Molecular Formula

C19H32N6O11

Molecular Weight

520.5 g/mol

IUPAC Name

(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]hexanoic acid

InChI

InChI=1S/C19H32N6O11/c20-4-2-1-3-10(19(35)36)23-13(27)7-22-17(33)11(6-15(30)31)24-18(34)12(8-26)25-16(32)9(21)5-14(28)29/h9-12,26H,1-8,20-21H2,(H,22,33)(H,23,27)(H,24,34)(H,25,32)(H,28,29)(H,30,31)(H,35,36)/t9-,10-,11-,12-/m0/s1

InChI Key

YTXBJGMYOPYBAT-BJDJZHNGSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N

SMILES

C(CCN)CC(C(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)N

Canonical SMILES

C(CCN)CC(C(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)N

Other CAS RN

125464-46-2

sequence

DSDGK

synonyms

Asp-Ser-Asp-Gly-Lys
aspartyl-seryl-aspartyl-glycyl-lysine
DSDGK

Origin of Product

United States

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